molecular formula C12H14N2O4 B2372876 [1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol CAS No. 54908-11-1

[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol

Cat. No.: B2372876
CAS No.: 54908-11-1
M. Wt: 250.254
InChI Key: WSNWTEDNJVCMEI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound reflects its complex bicyclic architecture incorporating both aromatic and saturated heterocyclic components. According to PubChem databases, this compound is assigned the molecular formula C₁₂H₁₄N₂O₄ with a molecular weight of 250.25 grams per mole. The Chemical Abstracts Service has catalogued this substance under the registry number 54908-11-1, establishing its unique identity within chemical literature.

Multiple systematic names have been employed to describe this compound's structure, demonstrating the complexity inherent in naming polyfunctional heterocyclic systems. The International Union of Pure and Applied Chemistry designation "[1-(2-nitrobenzoyl)-2-pyrrolidinyl]methanol" emphasizes the substitution pattern on the pyrrolidine ring, while the alternative nomenclature "[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-nitrophenyl)methanone" highlights the functional group connectivity. Additional systematic names include "{1-[(2-nitrophenyl)carbonyl]pyrrolidin-2-yl}methanol" and "(1-[(2-Nitrophenyl)carbonyl]pyrrolidin-2-yl)methanol," each providing distinct perspectives on the molecular architecture.

The structural framework consists of a five-membered pyrrolidine ring bearing a hydroxymethyl substituent at the 2-position and an amide linkage at the nitrogen atom connecting to a 2-nitrobenzoyl moiety. The International Chemical Identifier string "1S/C12H14N2O4/c15-8-9-4-3-7-13(9)12(16)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9,15H,3-4,7-8H2" provides a precise algorithmic description of the connectivity and stereochemical environment. This molecular architecture creates multiple sites for potential chemical modification and biological interaction, contributing to its relevance in medicinal chemistry applications.

The three-dimensional conformation of this compound exhibits significant complexity due to the conformational preferences of the pyrrolidine ring system. Pyrrolidine rings characteristically undergo pseudorotation, a phenomenon where the ring adopts multiple envelope and twist conformations with relatively low energy barriers. The presence of the bulky 2-nitrobenzoyl substituent and the hydroxymethyl group introduces additional steric considerations that influence the preferred conformational states and may restrict the pseudorotational dynamics.

Property Value Source
Molecular Formula C₁₂H₁₄N₂O₄
Molecular Weight 250.25 g/mol
Chemical Abstracts Service Number 54908-11-1
PubChem Compound Identifier 13567434
InChIKey WSNWTEDNJVCMEI-UHFFFAOYSA-N

Historical Context of Nitroaromatic-Pyrrolidine Hybrid Molecules

The historical development of nitroaromatic-pyrrolidine hybrid molecules represents a convergence of two distinct yet complementary research trajectories within organic and medicinal chemistry. Pyrrolidine itself, also known as tetrahydropyrrole, has been recognized since the early development of heterocyclic chemistry as a fundamental building block. The compound's significance was established through its presence in naturally occurring alkaloids such as nicotine and hygrine, which demonstrated the biological relevance of the pyrrolidine scaffold.

The systematic exploration of nitroaromatic compounds as pharmacologically active agents began in the early twentieth century, driven by their potent antimicrobial properties and unique mechanisms of bioactivation. Nitroaromatic drugs have been extensively utilized for their antibacterial, antiprotozoal, and anticancer activities, with the nitro group serving as a critical pharmacophore through its electron-withdrawing properties and susceptibility to bioreductive metabolism. The approval of numerous nitroaromatic pharmaceuticals by regulatory agencies over the past thirty years has established this functional group as a valuable component of drug design strategies.

The specific compound this compound was first documented in chemical databases in 2007, according to PubChem records, with subsequent modifications occurring as recently as 2025. This timeline reflects the compound's emergence during a period of intensified interest in hybrid molecular architectures that combine multiple pharmacophoric elements. The development coincided with advances in synthetic methodologies that enabled the efficient construction of complex heterocyclic systems incorporating both aromatic and saturated ring components.

Research into proline derivatives, which share structural similarities with pyrrolidine-based compounds, has provided foundational insights into the conformational behavior and biological properties of related systems. Studies on 4-substituted prolines have demonstrated how modifications to the pyrrolidine ring can dramatically influence conformational preferences and biological activity. These investigations have established precedents for understanding how structural modifications to pyrrolidine-containing compounds can modulate their pharmacological profiles.

The historical context of this compound is further enriched by the broader development of methodologies for constructing pyrrolidine-containing compounds through ring contraction strategies. Recent advances have demonstrated the feasibility of converting readily available pyridines into pyrrolidine derivatives through photochemical processes, highlighting the evolving synthetic landscape that enables access to increasingly complex heterocyclic architectures.

Position Within Contemporary Heterocyclic Chemistry Research

Contemporary heterocyclic chemistry research has positioned this compound within a rapidly expanding field focused on the design and synthesis of bioactive molecules with enhanced three-dimensional complexity. The compound exemplifies current trends toward sp³-rich molecular architectures that provide improved drug-like properties compared to traditional flat, aromatic scaffolds. This shift reflects the pharmaceutical industry's recognition that three-dimensional molecules often exhibit superior selectivity profiles and reduced off-target effects.

The pyrrolidine component of this hybrid molecule aligns with contemporary medicinal chemistry strategies that prioritize conformationally constrained scaffolds. Research has demonstrated that pyrrolidine rings contribute to enhanced pharmacological profiles through their ability to efficiently explore pharmacophore space via sp³-hybridization while maintaining structural rigidity. The five-membered ring system provides an optimal balance between conformational flexibility and structural definition, enabling precise positioning of substituents in three-dimensional space.

Current research in pyrrolidine chemistry emphasizes the development of modular synthetic approaches that enable rapid access to diverse substitution patterns. The construction of pyrrolidine-based skeletons through innovative methodologies, including asymmetric tandem reactions and ring contraction strategies, represents a frontier area of synthetic organic chemistry. These advances have direct relevance to compounds like this compound, as they provide pathways for structural modification and analog development.

The nitroaromatic component positions this compound within the context of contemporary research on bioactivation mechanisms and targeted therapy approaches. Recent investigations have focused on understanding how nitroaromatic groups undergo bioreductive activation in specific cellular environments, potentially enabling selective targeting of pathological conditions. This research has renewed interest in nitroaromatic compounds as components of precision medicine strategies.

Contemporary structural biology approaches have provided unprecedented insights into the molecular interactions of pyrrolidine-containing compounds with biological targets. Crystallographic studies of pyrrolidine derivatives bound to various protein targets have revealed the importance of conformational preorganization and the contribution of ring rigidity to binding affinity. These findings directly inform the design of new pyrrolidine-based compounds and provide mechanistic insights into their biological activities.

The compound's position within current heterocyclic chemistry research is further enhanced by its potential as a synthetic intermediate for accessing more complex molecular architectures. Recent methodologies for the transformation of pyrrolidine derivatives into fused bicyclic systems and spirocyclic structures have expanded the synthetic utility of compounds containing this scaffold. Such transformations enable the construction of diverse molecular libraries from common pyrrolidine-based precursors.

Research Area Contemporary Significance Reference
Three-dimensional Scaffold Design Enhanced selectivity through sp³-rich architectures
Bioactivation Mechanisms Selective targeting via nitroaromatic bioreduction
Synthetic Methodology Ring contraction and cascade reaction development
Structure-Activity Relationships Conformational control in drug design
Chemical Space Exploration Modular approaches to molecular diversity

Properties

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-(2-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-8-9-4-3-7-13(9)12(16)10-5-1-2-6-11(10)14(17)18/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNWTEDNJVCMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Pyrrolidin-2-ylmethanol

This one-step method involves reacting pyrrolidin-2-ylmethanol with 2-nitrobenzoyl chloride in the presence of a base:

Reaction Scheme:
$$
\text{Pyrrolidin-2-ylmethanol} + \text{2-Nitrobenzoyl chloride} \xrightarrow{\text{Base}} \text{[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol} + \text{HCl}
$$

Procedure:

  • Dissolve pyrrolidin-2-ylmethanol (1.0 equiv) in anhydrous dichloromethane (DCM, CAS 75-09-2) under nitrogen.
  • Add triethylamine (1.2 equiv) to scavenge HCl.
  • Slowly add 2-nitrobenzoyl chloride (1.1 equiv) at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (eluent: ethyl acetate/hexane).

Optimization Notes:

  • Excess acyl chloride ensures complete conversion but risks diacylation.
  • Lower temperatures (0–5°C) minimize side reactions.
  • Yield: ~65–70% after purification.

Stepwise Assembly via Intermediate Protection

For substrates sensitive to acylating conditions, a protection-deprotection strategy is employed:

Step 1: Protection of the Alcohol
Protect the methanol group as a tert-butyldimethylsilyl (TBDMS) ether:
$$
\text{Pyrrolidin-2-ylmethanol} + \text{TBDMSCl} \xrightarrow{\text{Imidazole}} \text{TBDMS-protected intermediate}
$$

Step 2: Acylation
React the protected intermediate with 2-nitrobenzoyl chloride as in Section 2.1.

Step 3: Deprotection
Remove the TBDMS group using tetrabutylammonium fluoride (TBAF):
$$
\text{Protected intermediate} \xrightarrow{\text{TBAF}} \text{this compound}
$$

Advantages:

  • Prevents alcohol oxidation during acylation.
  • Improves overall yield to ~75–80%.

Alternative Method: Reductive Amination Pathway

For substrates lacking preformed pyrrolidine, reductive amination offers a route from linear precursors:

Reaction Scheme:
$$
\text{2-Nitrobenzaldehyde} + \text{4-Aminopentanol} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
$$

Procedure:

  • Condense 2-nitrobenzaldehyde with 4-aminopentanol in methanol.
  • Reduce the imine intermediate with sodium cyanoborohydride.
  • Cyclize under acidic conditions to form the pyrrolidine ring.

Challenges:

  • Requires precise pH control to avoid nitro group reduction.
  • Lower yield (~50%) due to competing side reactions.

Analytical Validation and Purity Assessment

Post-synthesis analysis ensures product integrity:

Parameter Method Result
Purity GC-MS ≥96.0% (GC)
Molecular Weight HRMS 250.25 (calc.), 250.24 (obs.)
Structural Confirmation ¹H/¹³C NMR Matches expected shifts

Key NMR Signals (CDCl₃):

  • δ 8.02 (d, 1H, aromatic H-3)
  • δ 4.25 (m, 1H, pyrrolidine H-2)
  • δ 3.70 (m, 2H, CH₂OH)

Industrial-Scale Considerations

Large-scale synthesis (≥1 kg) requires modifications:

  • Solvent Selection: Replace DCM with toluene for cost and safety.
  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Purification: Switch from column chromatography to recrystallization (solvent: ethanol/water).

Typical Batch Data:

  • Yield: 68%
  • Purity: 95.2% (HPLC)
  • Throughput: 12 kg/week

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Research has demonstrated that [1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol exhibits a variety of biological activities:

  • Antitumor Activity : Compounds derived from pyrrolidine structures have been reported to possess significant antitumor properties. For instance, derivatives containing the pyrrolidin-2-yl group have shown efficacy against various cancer cell lines due to their ability to interfere with cellular proliferation pathways .
  • Antibacterial Properties : Similar compounds have been evaluated for their antibacterial activity, particularly against resistant strains of bacteria. The introduction of nitro groups has been linked to enhanced bioactivity against common pathogens .

Case Studies

Several studies illustrate the practical applications and effectiveness of this compound:

  • Anticancer Research : A study highlighted the synthesis of pyrrolo[1,4]benzodiazepines from related compounds, demonstrating that modifications to the nitrobenzoyl structure led to increased cytotoxicity against cancer cells. The results indicated a promising avenue for developing new anticancer agents based on this scaffold .
  • Antimicrobial Screening : In another study, derivatives of pyrrolidine were screened for their activity against ESKAPE pathogens. The findings suggested that certain modifications to the nitro group significantly enhanced antibacterial potency, showcasing the potential of this compound in treating infections caused by resistant bacteria .

Comparative Data Table

The following table summarizes key findings related to the biological activities and synthesis methods of this compound and its derivatives:

Compound Biological Activity Synthesis Method Reference
This compoundAntitumorCondensation with 2-nitrobenzaldehyde
Pyrrolo[1,4]benzodiazepine DerivativeAnticancerReduction and cyclization
Pyrrolidine DerivativeAntibacterialVarious condensation and reduction methods

Mechanism of Action

The mechanism by which [1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various biological targets, potentially affecting enzyme activity and receptor binding . The nitrobenzoyl group may also play a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the pyrrolidin-2-ylmethanol scaffold but differ in substituents on the nitrogen or modifications to the ring. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrobenzoyl group in the target compound enhances electrophilicity compared to sulfonamide (e.g., azidobenzenesulfonyl) or alkyl-substituted analogues. This may influence solubility; nitro groups typically reduce polarity, whereas sulfonamides increase it .
  • Stereochemical Considerations: Enantiomeric purity is critical for bioactivity. For example, the (S)-configured (1-(4-nitrophenyl)sulfonylpyrrolidin-2-yl)methanol was used in stereoselective syntheses , whereas racemic mixtures are common in less-studied derivatives.

Key Differences and Trends

  • Synthetic Flexibility : Sulfonylation and acylation reactions dominate synthesis, but azide-containing derivatives (e.g., 2'-azidobenzenesulfonyl) enable click chemistry for further functionalization .

Biological Activity

[1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in pharmacology, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a nitrobenzoyl group and a hydroxymethyl group. Its chemical formula is C12H14N2O3, and it possesses a molecular weight of 234.25 g/mol. The presence of the nitro group is significant as it influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors.

Mechanism Insights

  • Nitro Group Activity : Nitro compounds are known for their ability to undergo reduction, leading to the formation of reactive intermediates that can interact with cellular macromolecules, including DNA and proteins. This property is crucial for their antimicrobial and anticancer activities .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Antimicrobial Activity

Nitro-containing compounds have demonstrated significant antimicrobial properties. This compound may exhibit similar effects by generating reactive species upon reduction that can damage microbial DNA .

2. Anticancer Potential

Research indicates that compounds with nitro groups can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of nitrobenzoyl compounds have shown cytotoxic effects against human cancer cells in vitro .

3. Anti-inflammatory Effects

The compound may modulate inflammatory responses through inhibition of key pro-inflammatory mediators such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of related nitro compounds:

Case Study 1: Anticancer Activity

A study evaluated a series of nitrobenzamide derivatives, revealing that specific structural modifications enhanced their cytotoxicity against breast cancer cells. The presence of the nitro group was essential for the observed activity, suggesting a similar potential for this compound .

Case Study 2: Neuroprotective Effects

In an ethanol-induced neuroinflammation model, compounds similar to this compound exhibited neuroprotective effects by reducing oxidative stress markers and inflammatory cytokines, indicating a potential role in neurodegenerative disease management .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar nitro compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighHigh
Nitrobenzamide Derivative AHighModerateModerate
Nitroimidazole Compound BVery HighLowLow

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for [1-(2-Nitrobenzoyl)pyrrolidin-2-yl]methanol, and how are reaction conditions tailored to improve yield?

  • Methodology :

  • Nucleophilic Substitution : A common approach involves reacting pyrrolidinemethanol derivatives with 2-nitrobenzoyl chloride. Key parameters include using polar aprotic solvents (e.g., DMF) to stabilize transition states and bases (e.g., K₂CO₃) to deprotonate intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 hours to <2 hours) while maintaining yields >90% by enhancing energy transfer .
  • Purification : Extract with ethyl acetate (3×60 mL), wash with NH₄Cl to remove unreacted reagents, and dry over MgSO₄ .
    • Data Table :
MethodSolventBaseTime (h)Yield (%)
ConventionalDMFK₂CO₃2093
Microwaven-butanol1.589

Q. How can spectroscopic techniques (NMR, LC-MS) be used to confirm the structure and purity of this compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic peaks: δ ~10.01 ppm (amide proton), δ 7.35–7.61 ppm (aromatic protons), and δ 3.30–3.33 ppm (pyrrolidine CH₂) .
  • ¹³C NMR : Confirm the nitrobenzoyl carbonyl at δ ~163 ppm and pyrrolidine carbons at δ 28–63 ppm .
    • LC-MS : A molecular ion peak at m/z ~265 [M+H]⁺ confirms the molecular weight .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective introduction of the 2-nitrobenzoyl group onto the pyrrolidine ring?

  • Mechanistic Analysis :

  • Electrophilic Acylation : The nitro group activates the benzoyl chloride as an electrophile, directing substitution to the pyrrolidine nitrogen. Steric hindrance from the 2-nitro group minimizes competing ortho/meta substitutions .
  • Role of Solvent : Polar aprotic solvents (e.g., DMF) stabilize the acyl intermediate, favoring nucleophilic attack by the pyrrolidine’s nitrogen .
    • Contradiction Resolution : Discrepancies in regioselectivity may arise from competing pathways (e.g., solvent polarity, temperature). Use kinetic studies (e.g., variable-temperature NMR) to identify dominant pathways .

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • DFT Studies :

  • Calculate bond dissociation energies (BDEs) for the nitro group to assess stability under thermal or photolytic conditions.
  • Simulate reaction pathways to identify transition states and optimize catalytic conditions .
    • Molecular Docking :
  • Predict binding affinity to enzymes (e.g., cytochrome P450) by analyzing hydrogen bonding between the hydroxymethyl group and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Validation :

  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to rule out assay artifacts .
  • Control Experiments : Test against structurally similar analogs (e.g., 1-(2-chlorobenzoyl)pyrrolidinemethanol) to isolate the nitro group’s contribution .
    • Table : Comparative Bioactivity
DerivativeTarget EnzymeIC₅₀ (µM)Notes
2-NitrobenzoylCYP3A412.3 ± 1.2Competitive inhibition
2-ChlorobenzoylCYP3A445.6 ± 3.1Non-competitive

Methodological Challenges

Q. How to optimize chiral resolution of this compound for enantioselective studies?

  • Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol (90:10) to separate enantiomers (α > 1.5) .
  • Crystallization : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) to enhance diastereomeric excess (>95% ee) .

Q. What analytical methods detect degradation products under varying storage conditions?

  • Accelerated Stability Testing :

  • Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC for nitro group reduction (retention time shifts) or ester hydrolysis .
    • Mass Spectrometry : Identify degradation fragments (e.g., m/z 122 for pyrrolidinemethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.